molecular formula C11H10O4 B3340010 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid CAS No. 151539-59-2

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid

Cat. No.: B3340010
CAS No.: 151539-59-2
M. Wt: 206.19 g/mol
InChI Key: KPDOZWMLNDDCDJ-DUXPYHPUSA-N
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Description

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is a derivative of caffeic acid, characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety. This compound has garnered interest due to its potential biological activities and applications in various fields of research.

Scientific Research Applications

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid has several applications in scientific research:

Future Directions

The compound and its derivatives have potential applications in various fields due to their chemical properties. For instance, a copper (II) complex with this compound has shown strong inhibitory activity towards urease , suggesting potential applications in medical and pharmaceutical research. Further studies are needed to explore these possibilities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde with malonic acid in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, often using anhydrous acetic acid as a solvent. The mixture is stirred at room temperature and then heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)acrylic acid
  • 3,4-Dimethylenedioxycinnamic acid
  • 3,4-Ethylenedioxycinnamic acid

Uniqueness

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits stronger urease inhibitory activity and potential therapeutic benefits .

Properties

IUPAC Name

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDOZWMLNDDCDJ-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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